Voachalotine Derivative (12-Methoxy-N-Methyl-Voachalotine) Exhibits Potent AChE Inhibition, Contrasting Sharply with the Weak Activity of the In-Class Alkaloid Ibogaine
A fraction characterized by the presence of the voachalotine derivative 12-methoxy-n-methyl-voachalotine from T. catharinensis demonstrated potent acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ range of 2.1 to 2.5 μg/mL [1]. This is in stark contrast to the structurally related iboga alkaloid, ibogaine, which is a very weak AChE inhibitor with a reported IC₅₀ of 520 ± 40 μM (approximately 161,000 to 164,000 μg/mL), an activity level deemed physiologically negligible [2].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 - 2.5 μg/mL (for a fraction containing 12-methoxy-n-methyl-voachalotine) |
| Comparator Or Baseline | Ibogaine (structurally related sarpagan-type alkaloid): IC₅₀ = 520 ± 40 μM |
| Quantified Difference | The voachalotine derivative's activity is approximately 60,000 to 80,000 times more potent on a molar basis. |
| Conditions | Ellman's method for AChE inhibition. Target compound was in a partially purified fraction. |
Why This Matters
This quantifies a massive difference in a therapeutically relevant target, directly informing experimental design and selection for researchers focused on cholinergic dysfunction.
- [1] Nicola, C., Salvador, M., Gower, A. E., Moura, S., & Echeverrigaray, S. (2013). Chemical Constituents Antioxidant and Anticholinesterasic Activity of Tabernaemontana catharinensis. The Scientific World Journal, 2013, 519858. View Source
- [2] Alper, K., Reith, M. E. A., & Sershen, H. (2012). Ibogaine and the inhibition of acetylcholinesterase. Journal of Ethnopharmacology, 139(3), 879-882. View Source
